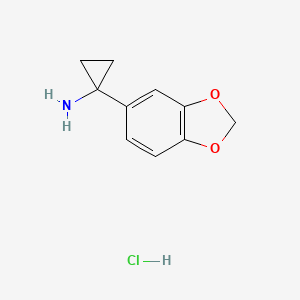

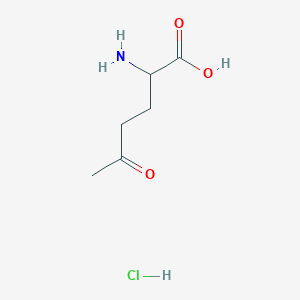

4-(2-Aminoethyl)benzene-1,3-dioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Ruthenium-Based Cyclopolymerization Catalysts

Research by Mayershofer, Nuyken, & Buchmeiser (2006) explored the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts using various benzoic acid esters. This study contributes to the understanding of cyclopolymerization processes using ruthenium alkylidene catalysts.

2. Coordination Polymers for Luminescent and Magnetic Properties

The work of He et al. (2020) involved the synthesis of coordination polymers using a deprotonated benzoic acid derivative. These compounds displayed unique luminescent and magnetic properties, suggesting potential applications in materials science.

3. Novel Amino Acid Synthesis for Peptidomimetics

Pascal et al. (2000) synthesized a novel unnatural amino acid, 4-Amino-3-(aminomethyl)benzoic acid, showing promise as a building block for peptidomimetics and combinatorial chemistry applications.

4. Antibacterial and Antifungal Agents

Research by Narayana et al. (2006) on new benzene-1,2-diols derivatives demonstrated significant antibacterial and antifungal activity, indicating potential use in medical applications.

5. Metal–Organic Frameworks (MOFs) Structural Studies

Li et al. (2012) investigated the structural diversities in Zinc-based MOFs by using various dicarboxylic acids, providing insights into the fabrication of novel materials with specific functionalities.

6. AEE Properties and Multi-stimuli-responsive Materials

The study by Srivastava et al. (2017) synthesized compounds with aggregation enhanced emission (AEE) and multi-stimuli-responsive properties, contributing to the development of advanced materials with potential applications in optoelectronics.

7. Electrochemical Synthesis of Dioic Acids

Li et al. (2011) developed an electrochemical method for the synthesis of unsaturated 1,6-dioic acids, showcasing an efficient approach to synthesizing organic compounds.

8. Multifunctional Amino-Decorated MOFs

Wen et al. (2012) created amino-decorated metal–organic frameworks with nonlinear-optic, ferroelectric, and photocatalytic properties, indicating their multifunctional applications in various fields.

9. Phthalonitrile Resin Study

Keller (1993) synthesized and analyzed a novel imide-containing phthalonitrile resin, contributing to the development of advanced polymer materials.

10. MOFs for Postsynthetic Modification

Wang, Tanabe, & Cohen (2009) explored the construction of metal-organic frameworks using 2-Amino-1,4-benzenedicarboxylic acid for postsynthetic modification, broadening the scope of MOF applications.

Mecanismo De Acción

Pharmacokinetics

Some predicted properties include a boiling point of 4454±400 °C and a density of 1385±006 g/cm3 . The compound’s pKa, a measure of its acidity, is predicted to be 3.35±0.36 .

Result of Action

The molecular and cellular effects of 4-(2-Aminoethyl)benzene-1,3-dioic acid’s action are currently unknown due to the lack of research on this compound .

Análisis Bioquímico

Biochemical Properties

4-(2-Aminoethyl)benzene-1,3-dioic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase, which are involved in the biosynthesis of catecholamines . These interactions are essential for the conversion of tyrosine to dopamine, a key neurotransmitter. The compound’s ability to participate in these reactions highlights its importance in neurotransmitter synthesis and regulation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the dopaminergic system, impacting dopamine synthesis and release . This modulation can alter neuronal activity and has implications for neurological functions and disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to tyrosine hydroxylase and aromatic L-amino acid decarboxylase, facilitating the conversion of tyrosine to dopamine . This binding is crucial for the enzymatic activity and subsequent production of dopamine. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and neurotransmitter synthesis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance dopamine synthesis and release, improving neurological function . At high doses, it may exhibit toxic or adverse effects, including oxidative stress and neuronal damage. These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to catecholamine biosynthesis. It interacts with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase, facilitating the conversion of tyrosine to dopamine . This pathway is critical for maintaining proper levels of neurotransmitters in the brain and other tissues. The compound’s role in these pathways underscores its significance in metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by amino acid transporters and is distributed to various tissues, including the brain . Its localization and accumulation in specific regions are essential for its biochemical activity and effects on cellular function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm and mitochondria, where it participates in enzymatic reactions and metabolic processes . The compound’s subcellular localization is directed by targeting signals and post-translational modifications, ensuring its proper function within the cell.

Propiedades

IUPAC Name |

4-(2-aminoethyl)benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-4-3-6-1-2-7(9(12)13)5-8(6)10(14)15/h1-2,5H,3-4,11H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSFDJDLAFXKQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378449.png)

![3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1378450.png)

![1,9-Dioxaspiro[5.5]undec-4-ylamine hydrochloride](/img/structure/B1378455.png)